1-Chlorohex-1-yne
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Overview
Description
1-Chlorohex-1-yne is a halogenated hydrocarbon with the molecular formula C6H9Cl . It is characterized by the presence of a chlorine atom attached to a hex-1-yne structure, which includes a triple bond between the first and second carbon atoms. This compound is known for its high reactivity due to the presence of both the chlorine atom and the triple bond, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohex-1-yne can be synthesized through various methods. One common approach involves the lithiation of 6-chloro-1-halohex-1-ynes using lithium/naphthalene in the presence of a carbonyl compound . Another method includes the Sonogashira coupling of 5,5’‘-dibromo-2,2’:5’,2’'-terthiophene with 6-chlorohex-1-yne, followed by catalytic hydrogenation and substitution of the halogen with a thioacetate group .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of hex-1-en-4-yn-3-ol, followed by separation into cis- and trans-isomers . This method ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
1-Chlorohex-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Addition Reactions: The triple bond in this compound can participate in addition reactions, such as the addition of hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to various products depending on the reagents used.
Common Reagents and Conditions:
Lithium/Naphthalene: Used for lithiation reactions.
Diethyl Chlorophosphate: Used in substitution reactions.
Catalytic Hydrogenation: Used in the reduction of the compound.
Major Products Formed:
Diethyl 6-chloro-1-hexynylphosphonate: Formed through lithiation and substitution reactions.
Chlorinated Alcohols: Formed through selective lithiation and hydrolysis.
Scientific Research Applications
1-Chlorohex-1-yne has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including bis(indolyl)maleimide pyridinophanes and disubstituted polyacetylenes.
Material Science: The compound is utilized in the preparation of chloroalkyl-functionalized silicon nanoparticles, which have applications in nanotechnology.
Pharmaceutical Research: It serves as a building block in the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Chlorohex-1-yne involves its high reactivity due to the presence of the chlorine atom and the triple bond. The compound can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Chlorohex-1-yne can be compared with other similar compounds, such as:
6-Chloro-1-hexyne: Similar in structure but differs in the position of the chlorine atom.
1-Bromohex-1-yne: Similar reactivity but contains a bromine atom instead of chlorine.
1-Iodohex-1-yne: Another halogenated alkyne with iodine instead of chlorine.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom and the triple bond. This makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
1119-66-0 |
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Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-chlorohex-1-yne |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-4H2,1H3 |
InChI Key |
QBEIMDNZYVBQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCl |
Origin of Product |
United States |
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